3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-benzylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-17(24,12-27(25,26)11-13-6-3-2-4-7-13)16(23)22-15-9-5-8-14(10-15)18(19,20)21/h2-10,24H,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERKEXQSHCCPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, with the chemical formula C18H18F3NO4S and CAS number 339275-66-0, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzylsulfonyl group and a trifluoromethyl-substituted phenyl moiety. Its molecular weight is approximately 401.4 g/mol, and it has a purity level exceeding 90% .
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities, particularly in the realms of antibacterial and anticancer effects.
Antibacterial Activity
Research indicates that derivatives containing sulfonyl groups exhibit significant antibacterial properties. For instance, a study evaluated various aryl-urea derivatives, revealing that compounds with similar structural features to this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting strong antibacterial potential .
Anticancer Activity
The anticancer activity of the compound has been assessed against multiple human cancer cell lines. In vitro studies have shown that it can induce cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin. For example:
- IC50 Values : The compound exhibited IC50 values of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM) in some cases .
- Mechanism of Action : Molecular docking studies indicated that the compound effectively interacts with target proteins involved in cancer cell proliferation, leading to down-regulation of critical genes such as EGFR and TP53 in treated cells .
Research Findings and Case Studies
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound | Activity | Target Cell Lines | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound A | Antibacterial | E. coli, C. albicans | 4.88 | |
| Compound B | Anticancer | PACA2 | 22.4 | |
| Compound C | Anticancer | HCT116 | 17.8 | |
| Doxorubicin | Anticancer | PACA2 | 52.1 |
Case Study: Molecular Docking Analysis
Molecular docking simulations have been employed to predict the binding affinity of this compound to various proteins implicated in bacterial resistance and cancer progression. The results suggest that the trifluoromethyl group enhances interaction with target proteins due to its electron-withdrawing properties, which may increase the overall potency of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C18H18F3NO4S and a molecular weight of 401.4 g/mol. The structure features a benzylsulfonyl group, a hydroxyl group, and a trifluoromethylphenyl moiety, which contribute to its biological activity and potential applications.
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that derivatives of compounds similar to 3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfonamide group is often linked to enhanced interaction with biological targets involved in cancer progression.
- Anticonvulsant Properties : Research indicates that compounds with similar structural features show promise as anticonvulsants. The mechanism of action may involve modulation of neurotransmitter systems or ion channels, suggesting that this compound could have therapeutic potential in treating epilepsy or other seizure disorders .
- Anti-inflammatory Effects : The compound's hydroxyl and sulfonamide functionalities may contribute to anti-inflammatory activity. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines, which is crucial for developing treatments for inflammatory diseases such as arthritis.
Pharmacological Studies
- In Silico Studies : Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding the compound's mechanism of action and optimizing its structure for enhanced activity .
- Toxicological Assessments : Safety profiles are essential for any pharmaceutical candidate. Toxicological evaluations indicate that derivatives of this compound exhibit acceptable safety margins at therapeutic doses, making them suitable candidates for further development .
Material Science Applications
- Polymer Chemistry : The sulfonamide group in the compound can be utilized in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or chemical resistance. These materials can find applications in coatings, adhesives, and biomedical devices.
- Nanotechnology : Incorporating this compound into nanocarriers can improve drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery, particularly in cancer therapy.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs, highlighting substituent variations and their implications:
Key Observations:
- Sulfonyl vs. Ether/Thioether Linkers : Sulfonyl-containing derivatives (e.g., Compounds 39, Key Organics 338956-14-2) exhibit greater metabolic stability compared to thioether-linked analogs, which are prone to oxidation and hydrolysis . The benzylsulfonyl group in the target compound may further enhance stability due to reduced electron density.
- In contrast, trifluoromethylphenylsulfonyl (Key Organics 338956-14-2) introduces electronegativity, possibly improving receptor interactions .
- Stereochemistry : The R-configuration in S-4 () underscores the importance of stereochemistry in optimizing receptor binding, a factor that may apply to the target compound if synthesized enantioselectively.
Pharmacokinetic and Metabolic Comparisons
- Metabolic Pathways : Ether-linked SARMs like S-1 undergo hepatic oxidation and sulfate conjugation, but sulfonyl derivatives (e.g., Compound 39) resist these pathways, leading to longer half-lives . The benzylsulfonyl group may similarly reduce oxidative metabolism.
- Bioavailability: S-1 demonstrates high oral bioavailability in rats, attributed to its phenoxy group’s balance of lipophilicity and solubility. The benzylsulfonyl group’s bulkier nature could reduce bioavailability unless compensated by formulation optimization .
- Drug-Drug Interactions : Sulfonyl-containing compounds are less likely to inhibit cytochrome P450 enzymes compared to nitro-containing analogs (e.g., S-1), reducing interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
